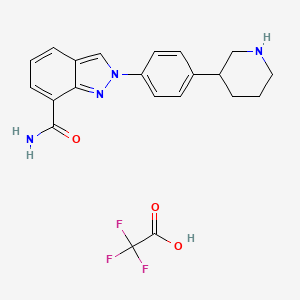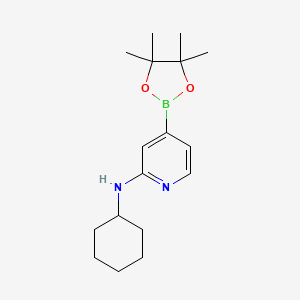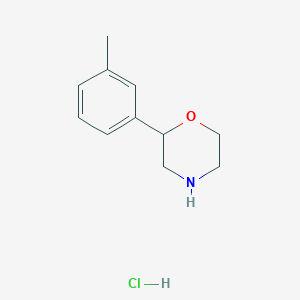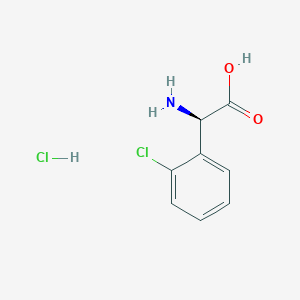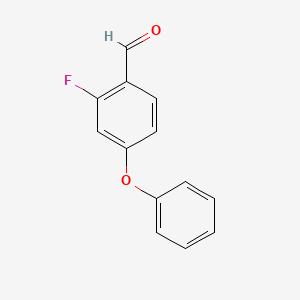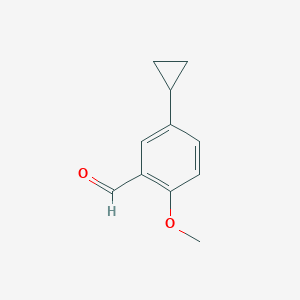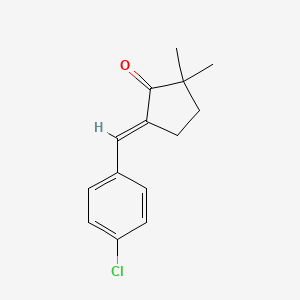
(e)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one typically involves an aldol condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,2-dimethylcyclopentanone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually conducted in a solvent like methanol or ethanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, substituted benzylidene compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including corrosion inhibitors.
作用機序
The mechanism of action of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
(E)-N1-(4-Chlorobenzylidene)-N4-Phenylbenzene-1,4-Diamine: Known for its use as a corrosion inhibitor.
(E)-(4-Chlorobenzylidene)hydrazine: Used in the synthesis of hydrazone derivatives.
Uniqueness
(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one stands out due to its unique cyclopentanone ring structure, which imparts distinct reactivity and properties compared to other benzylidene derivatives
特性
CAS番号 |
164058-20-2 |
|---|---|
分子式 |
C14H15ClO |
分子量 |
234.72 g/mol |
IUPAC名 |
(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3/b11-9+ |
InChIキー |
DHZKFHRKOKWCKA-PKNBQFBNSA-N |
異性体SMILES |
CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/C1=O)C |
正規SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
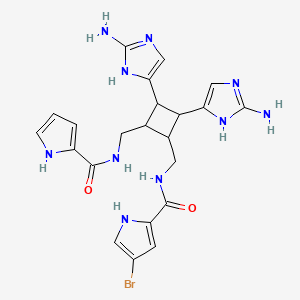
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
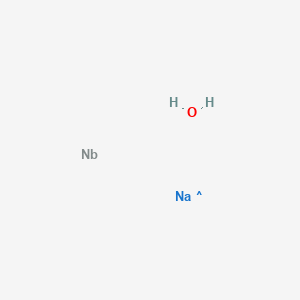

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
